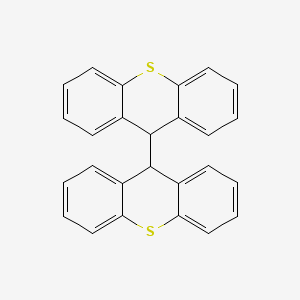
9H,9'H-9,9'-Bithioxanthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H,9’H-9,9’-Bithioxanthene is a chemical compound characterized by its unique structure, which includes two thioxanthene units connected through a central bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-9,9’-Bithioxanthene typically involves the reaction of thioxanthene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the central bond between the two thioxanthene units. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of 9H,9’H-9,9’-Bithioxanthene may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 9H,9’H-9,9’-Bithioxanthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Thioxanthene sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Halogenated thioxanthenes.
科学研究应用
9H,9’H-9,9’-Bithioxanthene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its aromatic properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
作用机制
The mechanism by which 9H,9’H-9,9’-Bithioxanthene exerts its effects is primarily through its interaction with biological molecules. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions makes it a candidate for modulating oxidative stress pathways in cells.
相似化合物的比较
Thioxanthene: A single-unit structure similar to one half of 9H,9’H-9,9’-Bithioxanthene.
Xanthene: Lacks the sulfur atoms present in thioxanthene and bithioxanthene.
Dibenzothiophene: Contains sulfur atoms but differs in the arrangement of the aromatic rings.
Uniqueness: 9H,9’H-9,9’-Bithioxanthene is unique due to its dual thioxanthene structure, which imparts distinct electronic and chemical properties.
属性
CAS 编号 |
10496-86-3 |
|---|---|
分子式 |
C26H18S2 |
分子量 |
394.6 g/mol |
IUPAC 名称 |
9-(9H-thioxanthen-9-yl)-9H-thioxanthene |
InChI |
InChI=1S/C26H18S2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |
InChI 键 |
RFNRPJOXKCJDIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C4C5=CC=CC=C5SC6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


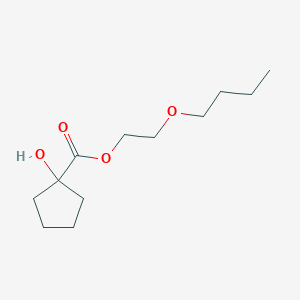
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)

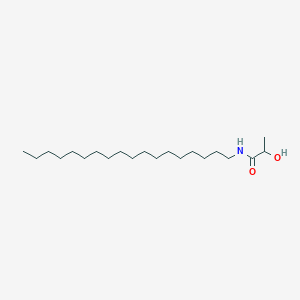
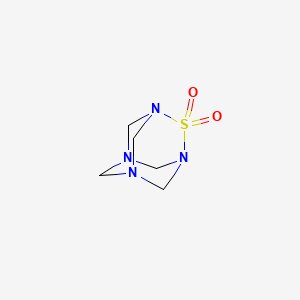


![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
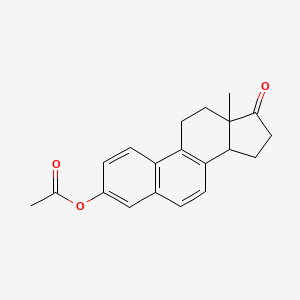
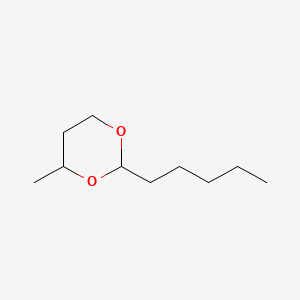

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
